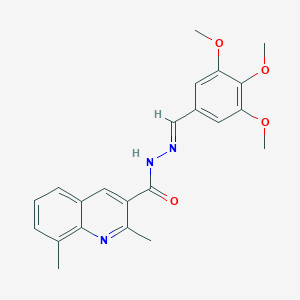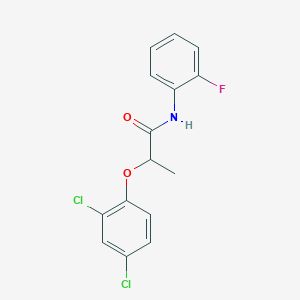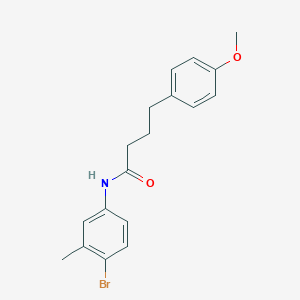
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide, also known as LQM-15, is a novel small-molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide exerts its anticancer and antiviral effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and viral replication. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and casein kinase 2. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation. In addition, 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a small-molecule compound that can easily penetrate cell membranes and reach its target site. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is also stable and can be stored for long periods of time. However, there are also limitations to the use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in lab experiments. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. One direction is to further investigate the mechanism of action of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in vivo. This will help to determine the optimal dosage and administration route for 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide. Additionally, further studies are needed to investigate the potential use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in the treatment of neurodegenerative disorders. Finally, more research is needed to explore the potential use of 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide in combination with other therapeutic agents to enhance its anticancer and antiviral effects.
Conclusion:
In conclusion, 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide is a novel small-molecule compound that has potential therapeutic properties. It has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has shown promising results in inhibiting the growth of cancer cells and the replication of viruses. However, further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of various diseases.
Synthesemethoden
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide can be synthesized using a variety of methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the condensation of 2,8-dimethylquinoline-3-carbaldehyde and 3,4,5-trimethoxybenzaldehyde with carbohydrazide in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the reactants. Solvent-free synthesis involves the reaction of the reactants in the absence of a solvent. Each of these methods has its advantages and disadvantages, and the choice of synthesis method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, antitumor, and antiviral properties. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the replication of the hepatitis C virus and the Zika virus. 2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2,8-dimethyl-N'-(3,4,5-trimethoxybenzylidene)-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C22H23N3O4 |
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
2,8-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-7-6-8-16-11-17(14(2)24-20(13)16)22(26)25-23-12-15-9-18(27-3)21(29-5)19(10-15)28-4/h6-12H,1-5H3,(H,25,26)/b23-12+ |
InChI-Schlüssel |
OQHOWKVIXNOREP-FSJBWODESA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)

![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)